C17H26ClN3O2S
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Overview
Description
The compound with the molecular formula C17H26ClN3O2S is known as Naratriptan Hydrochloride. It is a selective serotonin receptor agonist used primarily in the treatment of migraines. Naratriptan Hydrochloride works by narrowing blood vessels around the brain and reducing substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naratriptan Hydrochloride can be synthesized through a multi-step process involving the reaction of indole derivatives with piperidine compounds. The synthesis typically involves:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the ethanesulfonamide group.
Formation of Piperidine Derivative: The piperidine derivative is synthesized separately and then coupled with the indole core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Naratriptan Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using crystallization and filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Naratriptan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its free base form.
Substitution: It can undergo substitution reactions at the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced free base forms, and substituted indole or piperidine derivatives .
Scientific Research Applications
Naratriptan Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of serotonin receptor agonists.
Biology: It is used to study the effects of serotonin receptor activation on cellular processes.
Medicine: It is extensively researched for its efficacy in treating migraines and other headache disorders.
Industry: It is used in the pharmaceutical industry for the production of migraine medications.
Mechanism of Action
Naratriptan Hydrochloride exerts its effects by selectively binding to serotonin (5-HT1) receptors in the brain. This binding leads to the narrowing of blood vessels around the brain and inhibition of pro-inflammatory neuropeptide release. The molecular targets include the 5-HT1B and 5-HT1D receptors, which are involved in the modulation of pain and vascular tone .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used for migraine treatment.
Rizatriptan: Similar in structure and function to Naratriptan Hydrochloride.
Almotriptan: Another compound in the same class with similar therapeutic effects.
Uniqueness
Naratriptan Hydrochloride is unique due to its longer half-life and higher bioavailability compared to other triptans. This results in a longer duration of action and potentially fewer side effects .
Properties
Molecular Formula |
C17H26ClN3O2S |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-12-4-5-13-14(10-12)23-17-15(13)16(18-11-19-17)20(6-8-21-2)7-9-22-3;/h11-12H,4-10H2,1-3H3;1H |
InChI Key |
AEBDJRHCGSJZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N(CCOC)CCOC.Cl |
Origin of Product |
United States |
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